molecular formula C11H8BrClO3S B14911830 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B14911830
M. Wt: 335.60 g/mol
InChI Key: ONSQZDWJYVAKOS-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H8BrClO3S and a molecular weight of 335.6 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl chloride group attached to a naphthalene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 3-bromo-4-methoxynaphthalene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methoxy group on the naphthalene ring can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can provide distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C11H8BrClO3S

Molecular Weight

335.60 g/mol

IUPAC Name

3-bromo-4-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H8BrClO3S/c1-16-11-8-5-3-2-4-7(8)10(6-9(11)12)17(13,14)15/h2-6H,1H3

InChI Key

ONSQZDWJYVAKOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)Br

Origin of Product

United States

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